molecular formula C18H17N3O5S2 B2598759 2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 303797-96-8

2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B2598759
CAS No.: 303797-96-8
M. Wt: 419.47
InChI Key: XQDLBRKWBRPNTN-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the thiazole derivative with a sulfonamide reagent, often in the presence of a base such as triethylamine.

    Coupling with the benzamide moiety: The final step involves the coupling of the thiazole-sulfonamide intermediate with 2,4-dimethoxybenzoic acid or its derivatives, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide, while electrophilic substitution may involve reagents like bromine in acetic acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its dual presence of thiazole and benzamide moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-13-5-8-15(16(11-13)26-2)17(22)20-12-3-6-14(7-4-12)28(23,24)21-18-19-9-10-27-18/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDLBRKWBRPNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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